molecular formula C14H13N5O B1384347 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1171380-13-4

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B1384347
CAS No.: 1171380-13-4
M. Wt: 267.29 g/mol
InChI Key: AULTVTDBHNFALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The compound 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS: 1171380-13-4) emerged in the early 2010s as part of efforts to expand the pyrazolopyrimidinone scaffold for medicinal chemistry applications. Its first documented synthesis appeared in patent literature around 2013, with subsequent optimization reported in academic journals by 2019. The development aligned with growing interest in bicyclic heterocycles for kinase inhibition and antimicrobial research, driven by the structural versatility of pyrazolopyrimidinones. Commercial availability through suppliers like Fluorochem Ltd. and CymitQuimica by 2019 marked its transition from a research curiosity to a tool compound.

Structural Classification within Heterocyclic Chemistry

This molecule belongs to the pyrazolo[1,5-a]pyrimidinone family, characterized by:

  • Bicyclic core : Fusion of pyrazole (5-membered) and pyrimidinone (6-membered) rings
  • Substituents :
    • Methyl group at C6 of pyrimidinone
    • Phenyl group at C3 of pyrazole
    • Exocyclic amino group at C5 of pyrazole

Key structural features influencing reactivity:

Feature Role
Pyrimidinone keto group Hydrogen-bond acceptor
Pyrazole NH Hydrogen-bond donor
Phenyl ring π-π stacking capability
Methyl group Lipophilicity modifier

The planar bicyclic system enables strong intermolecular interactions critical for biological target engagement.

Nomenclature and Identification Parameters

Systematic IUPAC Name :
this compound

Key identifiers :

Parameter Value Source
CAS RN 1171380-13-4
Molecular formula C₁₄H₁₃N₅O
Molecular weight 267.29 g/mol
SMILES Cc1cc(=O)[nH]c(n1)n2nc(cc2N)c3ccccc3
InChIKey AULTVTDBHNFALF-UHFFFAOYSA-N

Spectroscopic signatures:

  • ¹H NMR : Distinct signals for methyl (δ 2.53 ppm), pyrimidinone NH (δ 12.15 ppm), and aromatic protons
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~3350 cm⁻¹ (NH₂)

Significance in Pyrazolopyrimidinone Research

This compound exemplifies three key research trends:

  • Kinase inhibition : Pyrazolo[1,5-a]pyrimidinones show affinity for Pim-1, FLT3, and CDK kinases. The amino-phenyl substitution pattern enhances target selectivity compared to first-generation inhibitors.
  • Antimicrobial development : Structural analogs demonstrate activity against Mycobacterium tuberculosis and drug-resistant bacteria.
  • Scaffold diversification : Serves as a precursor for synthesizing derivatives with modified:
    • Aromatic substituents (e.g., thienyl, furyl)
    • Alkyl side chains
    • Electron-withdrawing groups

Comparative analysis of pyrazolopyrimidinone derivatives:

Compound Structural Variation Research Application
Zaleplon 7-ethyl substituent GABA-A receptor modulation
Dorsomorphin N-cyclopropyl group AMPK inhibition
Query compound 6-methyl, 3-phenyl Kinase inhibition

Properties

IUPAC Name

2-(5-amino-3-phenylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-9-7-13(20)17-14(16-9)19-12(15)8-11(18-19)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULTVTDBHNFALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming hydrazone intermediates. Subsequent intramolecular cyclization occurs by attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

  • This method has been extensively validated for synthesizing 5-amino-1-heteroarylpyrazoles, including phenyl-substituted derivatives relevant to the target compound.
  • Reaction conditions typically involve refluxing hydrazine hydrate with the β-ketonitrile in ethanol or other suitable solvents.
  • The reaction is efficient, yielding 5-aminopyrazoles in good to excellent yields (often 65–80%).

Alternative Routes Using Hydrazones and Resin-Bound Intermediates

  • Hydrazones formed from aromatic diazonium salts can be converted to 5-amino-4-arylazopyrazoles by treatment with hydrazine hydrate, providing a route to functionalized pyrazoles.
  • Resin-bound β-ketonitrile derivatives have been used to synthesize 5-aminopyrazoles, enabling combinatorial library synthesis for drug screening.

Preparation of the Pyrimidin-4(3H)-one Core and Its Functionalization

Synthesis of 6-Methylpyrimidin-4(3H)-one Derivatives

  • The pyrimidinone core is typically prepared by condensation of β-ketoesters with thiourea, followed by methylation of the thiol group to yield 6-methyl-2-thiomethylpyrimidin-4-one intermediates.
  • Bromination at the C5 position of the pyrimidinone core allows for subsequent Suzuki cross-coupling with phenyl boronic acid to introduce the phenyl substituent at the 5-position, a key step toward the target molecule.

Generation of 2-Hydrazinylpyrimidin-4(1H)-ones

  • Treatment of 6-methylpyrimidin-4(3H)-one derivatives with hydrazine hydrate in refluxing ethanol yields 2-hydrazinylpyrimidinones, versatile intermediates for pyrazole ring formation.
  • These hydrazinyl intermediates enable the construction of the pyrazole ring directly on the pyrimidinone scaffold.

Construction of the 2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cyclization with 1,3-Dicarbonyl Compounds

  • The 2-hydrazinylpyrimidinone intermediates react with 1,3-dicarbonyl compounds such as acetylacetone or substituted analogues to form the pyrazole ring fused to the pyrimidinone core.
  • This step involves condensation and cyclization, yielding 5-aminopyrazolylpyrimidinones with substitution at the 3-position of the pyrazole ring, including phenyl groups.

Functional Group Transformations on the Pyrazole Ring

  • Reductive amination and Buchwald-Hartwig amination reactions have been employed to modify the amino group at the 5-position of the pyrazole ring, expanding the diversity of derivatives.
  • Lawesson’s reagent has been used to install substituted 5-amino groups on the pyrazole core in a single step, although regioselectivity and side reactions need to be carefully controlled.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 β-Ketonitrile + Hydrazine Reflux in ethanol 65–80 Formation of 5-aminopyrazole core
2 Pyrimidinone synthesis β-Ketoester + Thiourea, methylation with methyl iodide 70–85 Formation of 6-methylpyrimidinone
3 Bromination + Suzuki coupling NBS for bromination, Pd-catalyst for Suzuki 60–75 Introduction of phenyl group at C5
4 Hydrazine treatment Reflux in ethanol 80–90 Formation of 2-hydrazinylpyrimidinone
5 Cyclization with 1,3-dicarbonyl Reflux in ethanol or suitable solvent 70–85 Formation of pyrazolylpyrimidinone

Summary of Key Research Findings

  • The condensation of β-ketonitriles with hydrazines remains the cornerstone method for preparing 5-aminopyrazoles, including 5-amino-3-phenyl derivatives.
  • The pyrimidinone core is efficiently functionalized at the 2- and 5-positions to enable pyrazole ring formation and phenyl substitution, respectively, using bromination and Suzuki coupling.
  • Hydrazinylpyrimidinones serve as versatile intermediates for pyrazole ring construction, allowing for structural diversity and SAR exploration in medicinal chemistry contexts.
  • Advanced synthetic methods such as Buchwald-Hartwig amination and Lawesson’s reagent-mediated transformations provide routes to further functionalize the pyrazole amino group.
  • Typical yields for these multi-step syntheses range from 60% to over 90%, demonstrating the efficiency and practicality of these methods for research and development.

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles (e.g., ammonia, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrazolopyrimidinone core.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Case Study:
A study published in Journal of Medicinal Chemistry reported that modifications to the pyrazole ring significantly enhanced the anticancer activity of the compound against MCF-7 breast cancer cells. The study utilized structure-activity relationship (SAR) analysis to identify key substituents that improved efficacy .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation in animal models.

Case Study:
In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, two key mediators of inflammation. Histological analysis showed reduced synovial inflammation and joint destruction compared to control groups .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Studies have reported its effectiveness against various bacterial strains, including resistant strains such as MRSA.

Case Study:
A study conducted by researchers at a leading university found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. The mechanism was attributed to the disruption of bacterial cell wall synthesis, suggesting its potential as a lead compound for new antibiotic development .

Structure–Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various modifications to the pyrazole and pyrimidine moieties have been explored to enhance potency and selectivity.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Substitution on pyrazole ringIncreased anticancer activity
Alteration of methyl groups on pyrimidineEnhanced anti-inflammatory response
Variation in phenyl substituentsImproved antimicrobial efficacy

Mechanism of Action

The mechanism by which 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent effects, synthetic routes, spectroscopic data, and biological activities.

Structural Modifications and Substituent Effects
Compound Name Substituents Key Structural Differences Biological Activity Reference
Target Compound 5-Amino-3-phenylpyrazole, 6-methyl Reference compound Not explicitly reported
2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one Benzothiazole amino group, 6-methyl Pyrazole → benzothiazole Weak antifungal activity against Candida albicans
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one Cyclopropyl pyrazole, 5-ethyl, 6-methyl Phenyl → cyclopropyl; additional ethyl group Not reported
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one 3-Methylpyrazole, 6-propyl Phenyl → methyl; methyl → propyl Commercial availability noted
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one 3-Furyl pyrazole, 6-propyl Phenyl → furyl; methyl → propyl Not reported

Key Observations :

  • Pyrazole vs. Benzothiazole: Replacement of the pyrazole with a benzothiazole (compound ) reduces antifungal potency, suggesting the pyrazole’s amino group may enhance target binding.
  • Aromatic vs. Aliphatic Groups : Cyclopropyl () or furyl () substituents modulate steric and electronic properties, which could influence bioactivity.
Spectroscopic Comparison
  • ¹H NMR Data: Target Compound: Expected signals for pyrazole NH₂ (~δ 5.3 ppm, singlet) and aromatic protons (~δ 7.3–7.5 ppm) based on similar compounds . Benzothiazole Analog (Compound 5): Pyrimidinone NH at δ 11.6–11.3 ppm; benzothiazole aromatic protons at δ 7.08–7.86 ppm .
  • IR Data: Amino groups (NH stretching ~3374 cm⁻¹) and carbonyl (C=O ~1734 cm⁻¹) are common in analogs .
Physicochemical Properties
  • Solubility: The amino and carbonyl groups enhance water solubility compared to purely aromatic analogs (e.g., compound ).
  • Melting Points: Pyrimidinones with bulky substituents (e.g., propyl in ) have higher melting points (>245°C) due to increased crystallinity .

Biological Activity

The compound 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a derivative of pyrazole and pyrimidine, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OC_{13}H_{14}N_4O with a molecular weight of approximately 242.28 g/mol. The structure features a pyrazole ring substituted with an amino group and a phenyl group, as well as a methylpyrimidinone moiety. This unique combination of structural elements contributes to its diverse biological activities.

Pharmacological Activities

Research indicates that pyrazole derivatives, including the compound , exhibit various pharmacological activities:

  • Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of related pyrazole compounds against various bacterial strains. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes may contribute to its effectiveness .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical in drug design. Modifications in the chemical structure of pyrazole derivatives can significantly influence their biological activity:

ModificationEffect on Activity
Substitution on the phenyl ringEnhances binding affinity to target proteins
Variation in the position of amino groupsAlters pharmacokinetics and bioavailability
Methyl group addition on pyrimidineMay increase lipophilicity, improving membrane permeability

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of similar pyrazole derivatives in inhibiting tumor growth in vitro and in vivo. The results showed that specific modifications led to enhanced potency against cancer cell lines, particularly those resistant to conventional therapies .
  • Anti-inflammatory Mechanisms : Research demonstrated that compounds with structural similarities exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives had notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting a pyrimidinone core with functionalized pyrazole derivatives under basic conditions. For example:

  • Dissolve 2-thiouracil analogs in anhydrous methanol, add sodium methoxide, and react with a phenacyl bromide derivative (e.g., 3-phenyl-5-amino-1H-pyrazole precursors) at room temperature for 1–2 hours. Monitor the reaction via TLC (ethyl acetate/hexane, 1:1) and purify via recrystallization or column chromatography .
  • Optimize solvent choice (e.g., DMF or THF) to enhance yield, and characterize intermediates using 1H^1H-NMR and LC/MS to confirm regioselectivity .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • 1H^1H-NMR : Use DMSO-d6d_6 as a solvent to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH2_2 at δ 5.5–6.0 ppm). Anisotropic effects from the pyrimidinone ring can split signals .
  • LC/MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 267.3) and fragments (e.g., loss of the pyrazole moiety at m/z 150) .
  • Elemental Analysis : Validate purity (±0.4% of theoretical C, H, N values) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Methodological Answer:

  • Anticonvulsant Models : Test in vivo using pentylenetetrazole (PTZ)-induced seizures in rodents. Administer the compound intraperitoneally (10–50 mg/kg) and monitor latency to clonic-tonic seizures. Compare to standard drugs (e.g., valproate) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours post-treatment to determine IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation (e.g., methanol/water). Collect diffraction data using a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for small-molecule refinement. Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms. Validate with R1_1 < 0.05 and wR2_2 < 0.10 .
  • Visualization : Generate ORTEP diagrams (WinGX suite) to illustrate thermal ellipsoids and confirm stereochemistry .

Q. How to analyze hydrogen-bonding patterns in the crystal lattice for structure-property relationships?

Methodological Answer:

  • Graph Set Analysis : Use Mercury (CCDC) to identify donor-acceptor motifs (e.g., N–H···O or O–H···N interactions). Assign graph notations (e.g., R22(8)R_2^2(8)) for infinite chains or dimers .
  • Energy Calculations : Employ DFT (B3LYP/6-31G**) to estimate H-bond strengths. Correlate packing density with solubility profiles .

Q. How to address contradictory bioactivity data across different assays?

Methodological Answer:

  • Dose-Response Curves : Replicate assays with varying concentrations (1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to distinguish allosteric vs. competitive binding .
  • Metabolic Stability : Test liver microsomal stability (e.g., human CYP450 isoforms) to rule out rapid degradation masking efficacy .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GABAA_A receptors). Align the pyrimidinone core with known pharmacophores and score binding energies (ΔG < -7 kcal/mol) .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian09. Build regression models (R2^2 > 0.8) to predict activity against epilepsy-related targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.